molecular formula C31H44O4 B1263518 Macrolactin U

Macrolactin U

カタログ番号: B1263518
分子量: 480.7 g/mol
InChIキー: RGBYWZNUGLOERG-SLDLAKAUSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Macrolactin U is a member of the macrolactin family, a group of 24-membered macrolides produced primarily by marine and soil-derived Bacillus species. Macrolactins are biosynthesized via polyketide synthase (PKS) pathways, with modifications such as glycosylation, esterification, and hydroxylation contributing to their functional diversity .

特性

分子式

C31H44O4

分子量

480.7 g/mol

IUPAC名

(2S,3S)-2-[(2Z,4Z,6E,11E,13Z,19E)-10,16-dihydroxy-11,19-dimethyldocosa-2,4,6,11,13,19,21-heptaenyl]-3,4-dimethyl-2,3-dihydropyran-6-one

InChI

InChI=1S/C31H44O4/c1-6-16-24(2)21-22-28(32)18-15-14-17-25(3)29(33)19-12-10-8-7-9-11-13-20-30-27(5)26(4)23-31(34)35-30/h6-11,13-17,23,27-30,32-33H,1,12,18-22H2,2-5H3/b9-7-,10-8+,13-11-,15-14-,24-16+,25-17+/t27-,28?,29?,30-/m0/s1

InChIキー

RGBYWZNUGLOERG-SLDLAKAUSA-N

異性体SMILES

C[C@@H]1[C@@H](OC(=O)C=C1C)C/C=C\C=C/C=C/CCC(/C(=C/C=C\CC(CC/C(=C/C=C)/C)O)/C)O

正規SMILES

CC1C(OC(=O)C=C1C)CC=CC=CC=CCCC(C(=CC=CCC(CCC(=CC=C)C)O)C)O

同義語

macrolactin U

製品の起源

United States

化学反応の分析

Structural Elucidation and Spectral Data

Macrolactin derivatives are characterized using advanced spectroscopic methods:

Table 2: NMR Spectral Shifts for 7,13-Epoxyl-Macrolactin A

Proton/Carbon Positionδ (ppm) in Macrolactin Aδ (ppm) in 7,13-Epoxyl Derivative
H-74.194.56 (downfield shift)
C-8137.9130.6 (upfield shift)
C-1236.031.3 (upfield shift)

Key findings:

  • Epoxy ring formation alters electronic environments, visible in 1H^{1}\text{H} NMR and 13C^{13}\text{C} NMR shifts .

  • Molecular formula changes (e.g., loss of H2O\text{H}_2\text{O}) confirm structural modifications .

Functionalization and Biological Relevance

While Macrolactin U’s specific reactions are undocumented, macrolactin A derivatives exhibit bioactivity tied to their functional groups:

  • Epoxy groups enhance anti-inflammatory activity by inhibiting mRNA expression of iNOS and IL-6 in macrophages (IC50_{50} ≤ 40 μM) .

  • Hydroxyl groups at positions 7 and 13 are critical for protein synthesis inhibition in bacteria (targeting EF-Tu with IC50_{50} = 1 μg/mL in E. coli) .

Table 3: Key Techniques for Macrolactin Analysis

MethodApplicationExample Data from Studies
LC/MS Molecular ion confirmation[M+Na]+^+ 425.06794 (C24_{24}H34_{34}O5_5)
Preparative HPLC PurificationIsocratic elution (acetonitrile:H2_2O = 62:38)
RT-PCR Bioactivity assessment50% reduction in IL-1β mRNA at 20 μM

Challenges in Macrolactin U Research

The absence of data on Macrolactin U highlights gaps in macrolactin research:

  • No synthetic routes or natural isolation reports exist for this compound.

  • Structural predictions remain speculative without NMR or crystallography data.

類似化合物との比較

Comparison with Similar Macrolactin Compounds

The macrolactin family comprises over 30 derivatives, each differing in substituents and bioactivity profiles. Below is a detailed comparison of key macrolactins, emphasizing structural variations, biological activities, and pharmacological properties.

Table 1: Structural and Functional Comparison of Macrolactins

Compound Structural Features Bioactivity Pharmacological Advantages References
Macrolactin A Parent compound; 24-membered lactone ring - Antibacterial (Gram-positive bacteria, MRSA)
- Antiviral (SARS-CoV-2 Mpro inhibition)
- Cytotoxic (B16-F10 melanoma)
Broad-spectrum activity; foundational for derivatives
7-O-Succinyl Macrolactin A (SMA) C-7 succinyl esterification - Enhanced antibacterial activity vs. MRSA
- Anti-inflammatory (CYP2P9/PI3K pathways)
- Lower cytotoxicity
Improved stability and pharmacokinetics
7-O-Malonyl Macrolactin A (MMA) C-7 malonyl esterification - Potent anti-MRSA and anti-VRE activity
- Synergistic effects with surfactins
Superior MIC values (1–2 µg/mL)
Macrolactin B C-7 β-glycosylation - Antifungal (no cytotoxicity)
- Weak antibacterial activity
Non-toxic; structure-activity insights
Macrolactin W C-7 glycosylation + esterification - Antimicrobial (similar to Macrolactin A/B)
- Non-cytotoxic
Dual modifications enhance selectivity
Macrolactin XY C-15 methoxylation - Strong activity vs. Enterococcus faecalis (MIC 3 µg/mL)
- Disrupts bacterial membranes
Novel mechanism targeting energy metabolism

Key Findings:

Structural-Activity Relationships :

  • Esterification at C-7 (e.g., SMA, MMA) enhances antibacterial potency and reduces cytotoxicity compared to Macrolactin A . For example, MMA exhibits MIC values of 1–2 µg/mL against MRSA, significantly lower than Macrolactin A’s 8–16 µg/mL .
  • Glycosylation (e.g., Macrolactin B) abolishes cytotoxicity while retaining antifungal activity, highlighting the role of polar groups in modulating toxicity .
  • Methoxylation (e.g., Macrolactin XY) introduces unique mechanisms, such as membrane disruption and inhibition of bacterial energy pathways .

Antiviral Activity :
Macrolactin A demonstrates strong inhibition of SARS-CoV-2 main protease (Mpro) via 3 hydrogen bonds and a binding energy of −9.22 kcal/mol, outperforming Stachyflin (−8.00 kcal/mol) . This activity is attributed to interactions with catalytic residues (HIS41, CYS145) .

Synergistic Effects :

  • SMA and MMA show synergistic antimicrobial effects with surfactins, reducing effective doses against S. aureus and E. coli .
  • Co-culturing Bacillus strains enhances Macrolactin A production by 200%, suggesting ecological interactions boost yields .

Production Optimization : Fermentation strategies using Response Surface Methodology (RSM) increase Macrolactin A titers to 18.5 mg/L, with maltose as the optimal carbon source .

Q & A

Basic Research Questions

Q. What are the standard methodologies for isolating and purifying Macrolactin U from microbial sources?

  • Methodological Answer : Isolation typically involves fermentation of producing strains (e.g., Bacillus spp.), followed by solvent extraction (ethyl acetate or methanol). Purification employs chromatographic techniques like HPLC with C18 columns or size-exclusion chromatography. Structural confirmation requires NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS) .
  • Example Protocol :

StepTechniquePurposeKey Parameters
1FermentationBiomass productionpH 7.0, 28°C, 120 rpm
2Ethyl acetate extractionCrude extraction3:1 solvent-to-culture ratio
3HPLC (C18)Purification70% acetonitrile, 1.0 mL/min flow rate

Q. How is the structural stability of Macrolactin U assessed in vitro?

  • Methodological Answer : Root Mean Square Fluctuation (RMSF) analysis via molecular dynamics (MD) simulations (e.g., GROMACS or AMBER) quantifies residue flexibility. Dynamic Cross-Correlation Matrix (DCCM) identifies domain motions, while circular dichroism (CD) spectroscopy monitors secondary structural changes under varying pH/temperature .

Q. What in vitro assays are used to evaluate Macrolactin U’s antibacterial activity?

  • Methodological Answer : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using broth microdilution (CLSI guidelines). Synergy studies with β-lactams or vancomycin are conducted via checkerboard assays .

Advanced Research Questions

Q. How can contradictory cytotoxicity data for Macrolactin U across studies be resolved?

  • Methodological Answer :

Standardize Assay Conditions : Use identical cell lines (e.g., HeLa or MCF-7) and exposure times (e.g., 48 hrs).

Control for Purity : Validate compound purity (>95%) via HPLC-UV/ELSD.

Mechanistic Profiling : Compare apoptosis markers (caspase-3/7) and ROS generation to differentiate on-target vs. off-target effects .

  • Case Study : A 2024 study resolved discrepancies by identifying batch-dependent impurities in Macrolactin U samples using LC-MS metabolomics .

Q. What computational strategies predict Macrolactin U’s binding affinity to therapeutic targets (e.g., viral proteases)?

  • Methodological Answer :

  • Docking : AutoDock Vina or Schrödinger Glide for preliminary binding poses.
  • MD Simulations : 100-ns simulations with AMBER to assess binding stability (RMSD < 2.0 Å).
  • Free Energy Calculations : MM-PBSA/GBSA to quantify ΔG binding. Cross-validate with SPR or ITC .

Q. How do researchers address low bioavailability of Macrolactin U in preclinical models?

  • Methodological Answer :

  • Formulation Optimization : Nanoemulsions (e.g., Tween-80/PEG) improve solubility.
  • Pharmacokinetic (PK) Studies : LC-MS/MS quantifies plasma concentrations post-IV/oral dosing in rodents.
  • Prodrug Design : Synthesize derivatives (e.g., succinyl esters) to enhance permeability (logP > 3.5) .

Q. What statistical approaches are recommended for analyzing dose-response heterogeneity in Macrolactin U studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to Hill equation (GraphPad Prism).
  • ANOVA with Post-Hoc Tests : Tukey’s HSD for multi-group comparisons.
  • Machine Learning : Random Forest to identify covariates (e.g., cell cycle phase) influencing response .

Data Contradiction and Replication Guidelines

  • Key Considerations :
    • Replication : Follow NIH guidelines for preclinical studies, including blinding and power analysis (n ≥ 3) .
    • Data Transparency : Deposit raw NMR spectra, cytotoxicity datasets, and MD trajectories in public repositories (e.g., Zenodo) .
    • Conflict Resolution : Use meta-analysis (RevMan) to pool data across studies, adjusting for batch effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Macrolactin U
Reactant of Route 2
Macrolactin U

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。